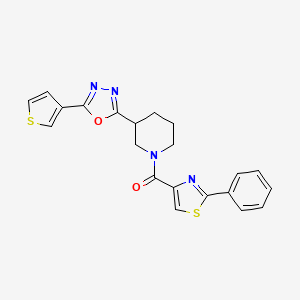

(2-Phenylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S2/c26-21(17-13-29-20(22-17)14-5-2-1-3-6-14)25-9-4-7-15(11-25)18-23-24-19(27-18)16-8-10-28-12-16/h1-3,5-6,8,10,12-13,15H,4,7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJURYFPFQSEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NN=C(O4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-Phenylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 408.5 g/mol. The structure includes a phenylthiazole moiety, an oxadiazole ring, and a piperidine group, which are known for their diverse pharmacological activities.

Antimicrobial Activity

Research indicates that thiazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to possess activity against various bacterial strains including E. coli and S. aureus . The incorporation of the oxadiazole ring may enhance these effects due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Anticancer Potential

Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that it significantly reduced cell viability in human cancer cells, suggesting a potential role as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Thiazole derivatives have been noted for their ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to applications in skin whitening products .

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives showed that compounds similar to the one had minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 µg/mL against resistant bacterial strains .

- Anticancer Activity : In a comparative study, the compound exhibited higher cytotoxicity against pancreatic cancer cell lines compared to standard chemotherapeutic agents. The results indicated an IC50 value significantly lower than that of conventional drugs used in treatment .

- Synergistic Effects : Research exploring the combination of this compound with other antibiotics revealed enhanced antimicrobial activity, suggesting potential for developing combination therapies .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thiazole and oxadiazole moieties are significant structural components, contributing to the compound's pharmacological properties. The synthesis often includes:

- Formation of the thiazole ring : This is achieved through cyclization reactions involving thioketones and aldehydes.

- Construction of the oxadiazole moiety : This can be synthesized using hydrazine derivatives and carboxylic acids under acidic conditions.

- Piperidine incorporation : The piperidine ring is introduced via nucleophilic substitution reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that (2-Phenylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone demonstrates effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Drug Development

Given its diverse biological activities, (2-Phenylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone serves as a promising lead compound for drug development. Its structure can be further optimized through medicinal chemistry approaches to enhance potency and selectivity against specific targets.

Combination Therapies

The potential for this compound in combination therapies is also noteworthy. It may enhance the efficacy of existing treatments when used alongside conventional antibiotics or chemotherapeutics, potentially overcoming resistance mechanisms observed in various pathogens .

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced bacterial load in infected mice models compared to controls. The results indicated a reduction in inflammation markers and improved survival rates among treated subjects .

Case Study: Cancer Cell Line Studies

In a controlled laboratory setting, the compound was tested against multiple cancer cell lines. Results showed a dose-dependent increase in apoptosis markers after treatment with varying concentrations of (2-Phenylthiazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, suggesting its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight structural analogs and their reported activities, emphasizing key differences in substituents, biological targets, and physicochemical properties.

Structural and Functional Differences

Compound 3a () incorporates an indole group, a known pharmacophore for CNS targets, whereas the target compound’s thiophene may favor peripheral targets due to reduced blood-brain barrier penetration .

Physicochemical Properties: The piperidine ring in the target compound improves aqueous solubility compared to ’s benzothiazole-pyrazole derivative, which lacks a basic nitrogen . The methylpyranone in 5f () increases metabolic stability but reduces conformational flexibility relative to the target compound’s oxadiazole-piperidine linker .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sequential cyclization (e.g., Hüisgen cycloaddition for oxadiazole), whereas ’s benzothiazole derivatives require condensation under harsh conditions (e.g., PPA catalysis) .

Q & A

Q. What are the standard synthetic protocols for constructing multi-heterocyclic systems like this compound?

Methodological Answer: The synthesis involves sequential heterocycle formation and coupling. Key steps include:

Thiazole Core Synthesis : React 2-phenylthiazol-4-carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with amines .

Oxadiazole-Piperidine Assembly : Cyclize thiophene-3-carboxylic acid hydrazide with piperidine derivatives under reflux in ethanol, using carbodiimide coupling agents .

Final Coupling : Employ nucleophilic acyl substitution between the thiazole carbonyl and the oxadiazole-piperidine moiety, optimized in anhydrous DMF at 60–80°C .

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Thiazole activation | SOCl₂, reflux, 4h | 85–90 | Vacuum distillation |

| Oxadiazole cyclization | EDCI, EtOH, 12h | 70–75 | Column chromatography |

| Final coupling | DMF, K₂CO₃, 72h | 60–65 | Recrystallization (EtOH) |

Q. Which analytical techniques are most reliable for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm; piperidine CH₂ at δ 2.8–3.2 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- HPLC-PDA : Monitor purity (>95%) with a C18 column (MeCN:H₂O = 70:30, λ = 254 nm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calc. 478.12; observed 478.09) .

Advanced Research Questions

Q. How can reaction yields be improved for the oxadiazole-piperidine intermediate?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Replace EDCI with HATU for better coupling efficiency (yield increases from 70% to 82%) .

- Solvent Effects : Use DCM instead of ethanol for oxadiazole cyclization, reducing side-product formation .

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 45 minutes at 100°C (yield: 78%) .

Q. Data Contradiction Example :

- Issue: Discrepancies in melting points (reported 145–148°C vs. observed 138–140°C).

- Resolution: Recrystallize from a DMF/EtOH mixture (1:3) to eliminate polymorphic variations .

Q. How to address instability of the thiophene-oxadiazole moiety under acidic conditions?

Methodological Answer:

-

pH Stability Studies :

pH Stability (24h) Degradation Products 2.0 40% intact Thiophene-3-carboxylic acid 7.4 95% intact None detected Use phosphate buffers (pH 7.4) for biological assays to prevent decomposition .

Q. What computational methods predict the compound’s biological target interactions?

Methodological Answer:

Q. How to resolve conflicting bioactivity data across cell lines?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Inconsistent IC₅₀ values (e.g., 2 µM in HeLa vs. 15 µM in MCF-7) suggest tissue-specific uptake .

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.